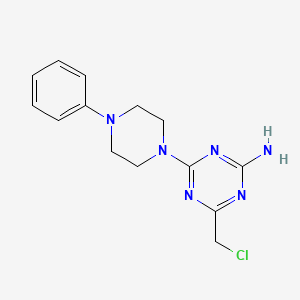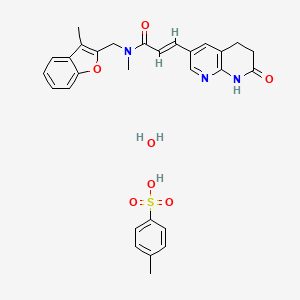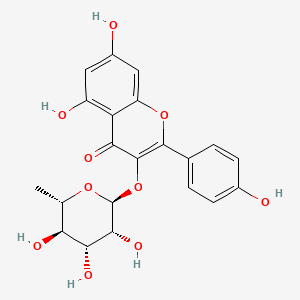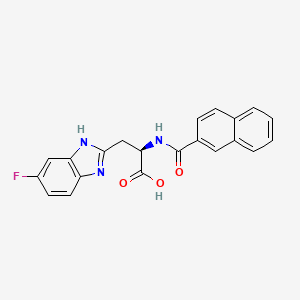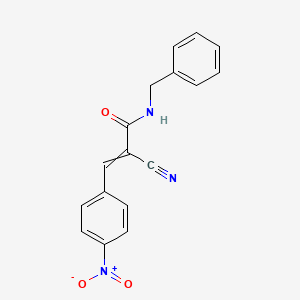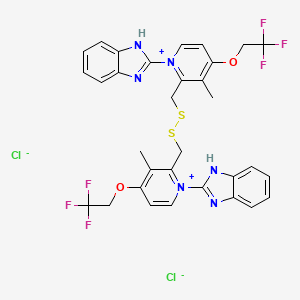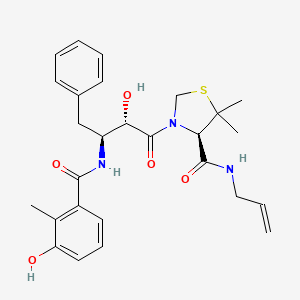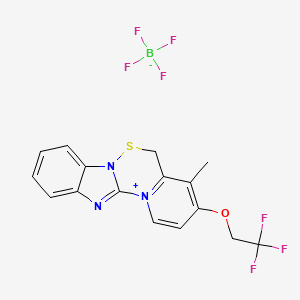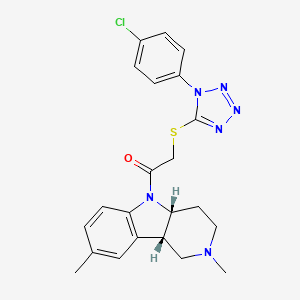
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((2-hydroxyethyl)amino)-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ALE-0540 is a nerve growth factor receptor antagonist that inhibits the binding of NGF to tyrosine kinase (Trk) A and/or p75. ALE-0540 also inhibits signal transduction and biological responses mediated by TrkA receptors.
Wissenschaftliche Forschungsanwendungen
Polymerization Photoinitiators
A study by Xiao et al. (2015) explored 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, which include similar structures to the compound , as photoinitiators for polymerization. These derivatives were effective in initiating both ring-opening cationic polymerization of epoxides and free radical polymerization of acrylates under various visible LEDs. This suggests potential applications in polymer chemistry, where controlled light-induced polymerization is valuable (Xiao et al., 2015).
Antiviral Properties
Garcia-Gancedo et al. (1979) investigated derivatives of benzo[de]isoquinoline-diones for their antiviral properties. The study found that certain derivatives effectively inhibited the replication of herpes simplex and vaccinia viruses in chick embryo cell cultures. This indicates the potential of these compounds in developing antiviral therapies (Garcia-Gancedo et al., 1979).
Synthesis of Heterocyclic Derivatives
Li et al. (2017) demonstrated a method to synthesize heterocyclic derivatives, including isoquinolinediones, through a tandem nitration/cyclization reaction. This process, involving the use of nitrogen dioxide, suggests the utility of such compounds in organic and medicinal chemistry for synthesizing a range of heterocyclic structures (Li et al., 2017).
Antitumor Activities
Mukherjee et al. (2010) studied N-(hydroxyalkyl) naphthalimides (related to the structure ) for their antitumor properties. They found that certain derivatives induced cytotoxicity in various cancer cell lines, suggesting their potential as anticancer agents. This highlights the possible role of such compounds in developing new cancer treatments (Mukherjee et al., 2010).
Chemosensor Development
Tolpygin et al. (2012) synthesized new derivatives of benzo[de]isoquinoline-1,3-dione, including amino groups, and found that some compounds exhibited high selectivity in chemosensor applications, particularly for detecting anions. This opens avenues for the use of these compounds in analytical chemistry and sensor technology (Tolpygin et al., 2012).
Gel Formation and Solvation Control
Singh and Baruah (2008) researched the formation of gels in mixed solvents by derivatives of benzo[de]isoquinoline-1,3-diones. Their findings have implications in materials science, particularly in the design and synthesis of novel gel-forming materials (Singh & Baruah, 2008).
Eigenschaften
CAS-Nummer |
234779-34-1 |
|---|---|
Molekularformel |
C14H11N3O5 |
Molekulargewicht |
301.25 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)-5-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H11N3O5/c18-5-4-15-16-13(19)10-3-1-2-8-6-9(17(21)22)7-11(12(8)10)14(16)20/h1-3,6-7,15,18H,4-5H2 |
InChI-Schlüssel |
SURCGQGDUADKBL-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NCCO)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NCCO)[N+](=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ALE 0540 ALE-0540 ALE0540 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)
